5-Bromo-2-hydroxybenzyl alcohol
Overview
Description
5-Bromo-2-hydroxybenzyl alcohol: is an organic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol . It is also known by other names such as 5-Bromosalicyl alcohol and Bromosaligenin . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring, along with a hydroxymethyl group. It appears as a white to light brown crystalline powder or flakes .
Mechanism of Action
Mode of Action
It’s known that alcohols can undergo various reactions, including conversion into alkyl halides . This suggests that 5-Bromo-2-hydroxybenzyl alcohol may interact with its targets through similar mechanisms, leading to changes in the target molecules .
Biochemical Pathways
It’s known that alcohols can participate in a variety of biochemical reactions, suggesting that this compound may affect multiple pathways .
Result of Action
It’s known that the compound has been used in the synthesis of other compounds , suggesting it may have a role in chemical reactions at the molecular level.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-hydroxybenzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][1,3]benzoxazine and 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific proteins and enzymes, leading to changes in cellular activities . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxyl and bromine groups are crucial for its binding affinity and specificity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure can lead to changes in cellular activities and potentially induce cytotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to minimize adverse effects while maximizing its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s hydroxyl group can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and stability in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s solubility in various solvents, such as water and alcohol, also affects its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Salicyl Alcohol: One common method for synthesizing 5-Bromo-2-hydroxybenzyl alcohol involves the bromination of salicyl alcohol.
Hydrolysis of 5-Bromo-2-hydroxybenzyl Chloride: Another method involves the hydrolysis of 5-Bromo-2-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods:
- Industrial production methods for this compound are similar to the synthetic routes mentioned above but are typically scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert this compound to 5-Bromo-2-hydroxybenzylamine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-hydroxybenzaldehyde, 5-Bromo-2-hydroxybenzoic acid.
Reduction: 5-Bromo-2-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-hydroxybenzyl alcohol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: This compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Comparison with Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzyl alcohol
- 5-Chloro-2-hydroxybenzyl alcohol
Comparison:
- 5-Bromo-2-hydroxybenzyl alcohol vs. 5-Bromo-2-hydroxybenzaldehyde: The former has a hydroxymethyl group, while the latter has an aldehyde group, leading to different reactivity and applications .
- This compound vs. 5-Bromo-2-hydroxybenzoic acid: The former is an alcohol, while the latter is a carboxylic acid, resulting in different chemical properties and uses .
- This compound vs. 4-Bromo-2-hydroxybenzyl alcohol: The position of the bromine atom differs, affecting the compound’s reactivity and interactions .
- This compound vs. 5-Chloro-2-hydroxybenzyl alcohol: The halogen atom differs, influencing the compound’s chemical behavior and potential applications .
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRHSVKIORZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177739 | |
Record name | Bromosaligenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2316-64-5 | |
Record name | 5-Bromo-2-hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2316-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosaligenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromosaligenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromosaligenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOSALIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1UZ53815E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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